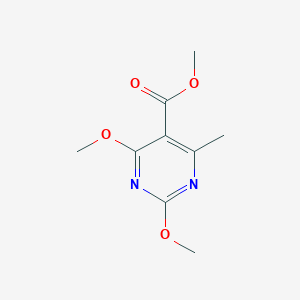
Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C₉H₁₂N₂O₄. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with methanol in the presence of a catalyst. One common method includes the use of triethylamine and ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield different methylated pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Applications De Recherche Scientifique
Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4-dimethoxypyrimidine-5-carboxylate
- Methyl 6-methylpyrimidine-5-carboxylate
- 2,4-Dimethoxy-6-methylpyrimidine
Uniqueness
Methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
119140-24-8 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
methyl 2,4-dimethoxy-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O4/c1-5-6(8(12)14-3)7(13-2)11-9(10-5)15-4/h1-4H3 |
Clé InChI |
KITTVFUPRYITJL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)OC)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
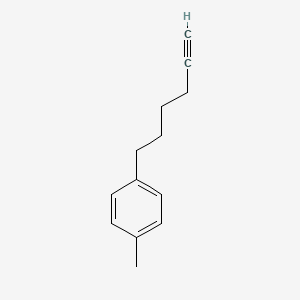
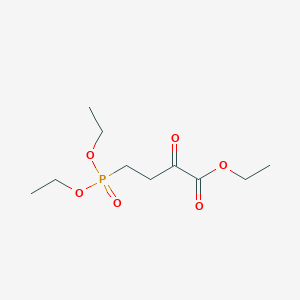
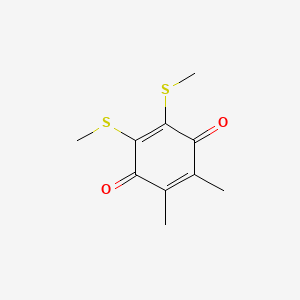
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
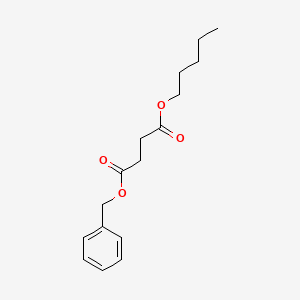
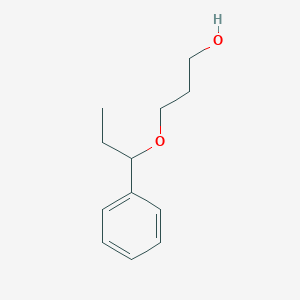
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
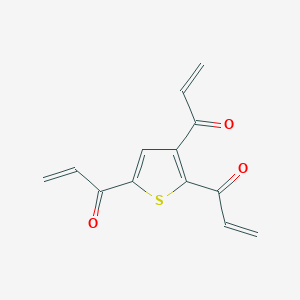
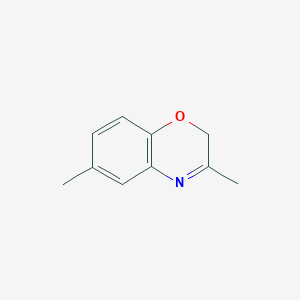
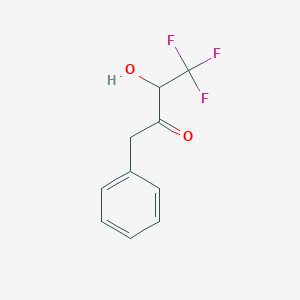
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
